![molecular formula C21H18ClN5O3 B2485591 2-(4-クロロフェノキシ)-2-メチル-N-(4-オキソ-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)プロパンアミド CAS No. 899752-71-7](/img/structure/B2485591.png)
2-(4-クロロフェノキシ)-2-メチル-N-(4-オキソ-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ピラゾロ[3,4-b]ピリジンは、潜在的な抗腫瘍特性について研究されてきました。 シリコにおけるADMET研究と薬物様性評価では、良好な薬物動態学的特性が示されており、これらは癌治療のための有望な候補となっています .
- 特に、3-メチル-1H-ピラゾールまたは1H-ピラゾール誘導体は、4,6-二置換1H-ピラゾロ[3,4-b]ピリジンの合成のための出発物質として役立ちます。 これらの置換は、化合物の特性と潜在的な用途に影響を与えます .
抗腫瘍活性
C4、C5、およびC6における置換パターン
要約すると、2-(4-クロロフェノキシ)-2-メチル-N-(4-オキソ-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-5(4H)-イル)プロパンアミドは、さまざまな科学分野で有望であり、その多面的な用途はさらなる探求に値します。研究者は、そのユニークな構造を活用して、新しい治療法を開発し、生物学的プロセスに関する理解を深めることができます。 🌟
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis.
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
生化学分析
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . This interaction is crucial as CDK2 is responsible for cell cycle progression, and its inhibition can lead to cell cycle arrest .
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It significantly inhibits the growth of these cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to CDK2 and inhibiting its activity . This leads to a disruption in cell cycle progression and induces apoptosis within cells .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with CDK2, it may influence pathways related to cell cycle progression .
Subcellular Localization
Given its interaction with CDK2, it is likely to be localized in the nucleus where CDK2 is predominantly found .
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-21(2,30-16-10-8-14(22)9-11-16)20(29)25-26-13-23-18-17(19(26)28)12-24-27(18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALZLUVKCYCWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
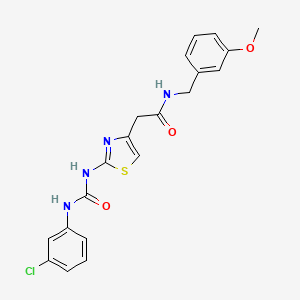
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)
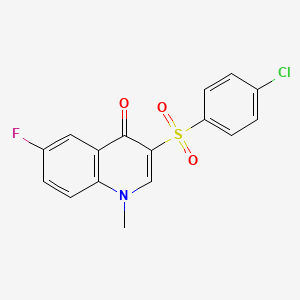
![methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2485511.png)
![5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485512.png)
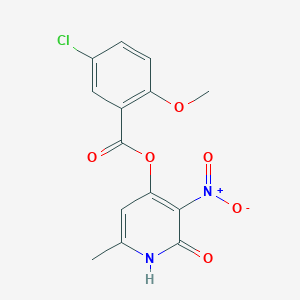
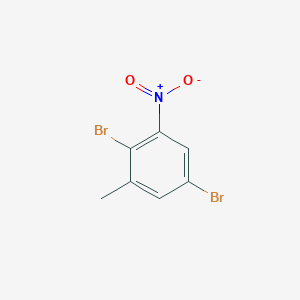
![(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2485520.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2485522.png)
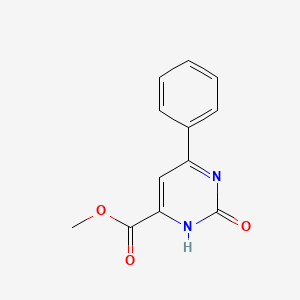
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485527.png)
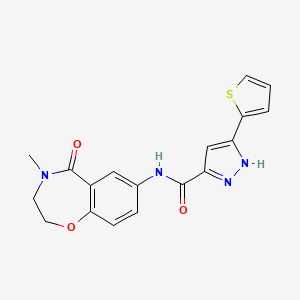
![N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2485530.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2485531.png)
